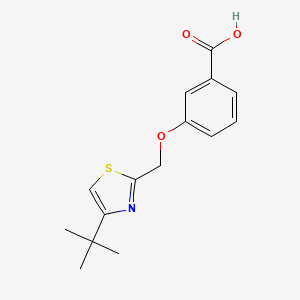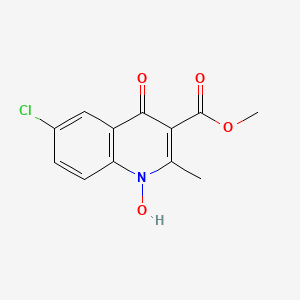
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the empirical formula C12H10ClNO4 . It has a molecular weight of 267.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been the subject of many publications . These publications have dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC(Cl)=CC=C12)C(C(OC)=O)=C(C)N2O . The InChI key for this compound is UPZVAXYZCROIBH-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones, which includes compounds like “this compound”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .科学的研究の応用
Antimicrobial Applications
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have shown promising antimicrobial properties. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical, which demonstrated in vitro antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, Balaji et al. (2013) found that derivatives of this compound, synthesized using ultrasound-promoted reactions, exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Antioxidant and Antihypoxic Activities
The derivatives of this compound have been studied for their antioxidant properties. Ahmad et al. (2012) prepared derivatives showing moderate superoxide scavenging activity, with some compounds active against various bacterial strains and fungi (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2012). Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives with high antihypoxic effects, recommending one compound for further pharmacological testing as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).
Structural and Synthetic Studies
Studies have also focused on the synthesis and structural analysis of compounds related to this compound. For instance, Hoefnagel et al. (1993) explored new synthetic routes to 4-phenylquinazoline derivatives, providing insights into the structural versatility of these compounds (Hoefnagel, Koningsveld, Meurs, Peters, Sinnema, & Bekkum, 1993). Halim and Ibrahim (2017) conducted DFT calculations, electronic structure analysis, and studied the nonlinear optical properties of a novel derivative, contributing to the understanding of the electronic and optical characteristics of these compounds (Halim & Ibrahim, 2017).
Safety and Hazards
将来の方向性
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in further exploring the synthetic approaches and applications of this class of compounds .
特性
IUPAC Name |
methyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-10(12(16)18-2)11(15)8-5-7(13)3-4-9(8)14(6)17/h3-5,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVAXYZCROIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)
![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)
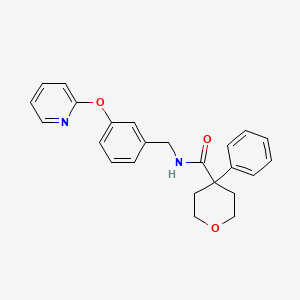
![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)
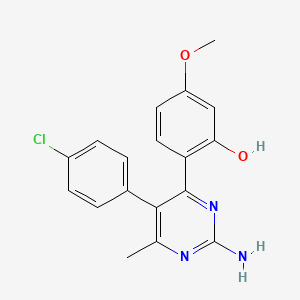

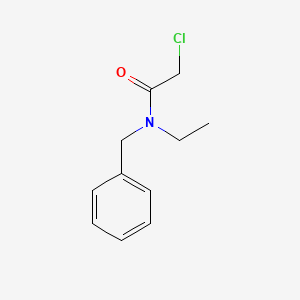
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)
![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)
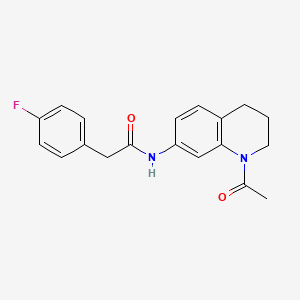
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)
